2'-Chloro-5-fluoro-2-hydroxybenzophenone
Overview
Description
2’-Chloro-5-fluoro-2-hydroxybenzophenone is an organic compound with the molecular formula C13H8ClFO2. It is a derivative of benzophenone, characterized by the presence of chloro and fluoro substituents on the aromatic rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fries Rearrangement: One common method to synthesize 2’-Chloro-5-fluoro-2-hydroxybenzophenone is through the Fries rearrangement of p-fluorophenyl p-chlorobenzoate. Alternatively, aluminum chloride can be used as a catalyst at 130°C for 2 hours, achieving a 98% yield.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale Fries rearrangement reactions, utilizing optimized reaction conditions to maximize yield and purity. The choice of catalyst and reaction temperature is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2’-Chloro-5-fluoro-2-hydroxybenzophenone can undergo nucleophilic substitution reactions due to the presence of chloro and fluoro groups. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Oxidation and Reduction: This compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and other strong bases.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2’-Chloro-5-fluoro-2-hydroxybenzophenone has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Chloro-5-fluoro-2-hydroxybenzophenone involves its interaction with specific molecular targets and pathways. As a metabolite of Progabide, it may exert effects on the GABAergic system, influencing neurotransmission and exhibiting antiepileptic properties . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4’-Chloro-5-fluoro-2-hydroxybenzophenone: Similar structure but with different positional isomers.
2-Hydroxy-4’-chloro-5-fluorobenzophenone: Another positional isomer with similar chemical properties.
Uniqueness: 2’-Chloro-5-fluoro-2-hydroxybenzophenone is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both chloro and fluoro groups provides distinct chemical properties, making it valuable for various synthetic and research purposes.
Properties
IUPAC Name |
(2-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-11-4-2-1-3-9(11)13(17)10-7-8(15)5-6-12(10)16/h1-7,16H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXKKRRSKDQBST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)F)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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